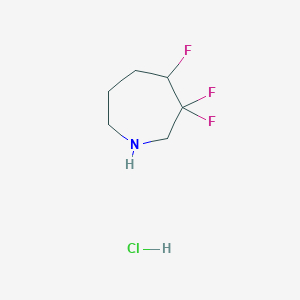

3,3,4-Trifluoroazepane hydrochloride

Description

The study of fluorinated azepanes represents a significant and evolving field within medicinal and materials chemistry. The unique properties of fluorine, when incorporated into the seven-membered azepane ring, can profoundly influence the molecule's behavior, making these compounds attractive targets for a range of applications.

The introduction of fluorine into organic molecules, a strategy now well-established in medicinal chemistry, imparts a range of beneficial properties. In the context of the azepane ring system, fluorine's high electronegativity and relatively small size can lead to significant changes in the compound's physicochemical and biological profile.

The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism, which can improve a drug candidate's half-life. nih.gov Furthermore, the strategic placement of fluorine atoms can alter the basicity (pKa) of the nitrogen atom in the azepane ring. This modulation of pKa is crucial for optimizing a molecule's solubility, membrane permeability, and interaction with biological targets. researchgate.netgoogle.com Fluorine can also induce conformational changes in the flexible azepane ring, locking it into a specific geometry that may be more favorable for binding to a target protein. nih.gov This conformational restriction is a powerful tool in rational drug design.

Table 1: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorine Introduction | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond. | nih.gov |

| Basicity (pKa) | Can be lowered, affecting solubility and permeability. | researchgate.netgoogle.com |

| Conformation | Can induce specific ring conformations. | nih.gov |

| Lipophilicity | Generally increases, which can affect cell permeability. | google.com |

| Binding Affinity | Can be enhanced through new electronic interactions. | researchgate.net |

The deliberate incorporation of fluorine into pharmaceuticals began in the mid-20th century, with the introduction of fluorinated steroids like fludrocortisone (B194907) heralding a new era in drug design. sigmaaldrich.com The realization that fluorine could act as a bioisostere for hydrogen or a hydroxyl group, while conferring unique properties, spurred extensive research. sigmaaldrich.comwashington.edu

Initially, the synthesis of fluorinated organic compounds was challenging. However, the development of new and more accessible fluorinating reagents has led to a rapid expansion of the field. researchgate.net The study of fluorinated N-heterocycles, a class of compounds prevalent in bioactive molecules, has grown in parallel. nih.gov Azepane-based compounds themselves have shown a wide variety of pharmacological properties, and their fluorinated derivatives are a logical extension of this research. nih.gov

While specific research on 3,3,4-Trifluoroazepane hydrochloride is not widely published, the rationale for investigating such a compound can be inferred from the broader principles of medicinal chemistry. The presence of three fluorine atoms on the azepane ring is expected to have a pronounced effect on its properties.

The geminal difluoride at the 3-position and the single fluorine at the 4-position would create a highly electron-withdrawn region, significantly lowering the basicity of the azepane nitrogen. This could be advantageous in designing molecules that need to avoid lysosomal trapping or have improved oral bioavailability. The trifluorination pattern also introduces multiple stereocenters, offering the potential for stereochemically diverse libraries of compounds for screening against biological targets. The hydrochloride salt form suggests that the compound is being studied for its potential as a pharmaceutical agent, as salt formation is a common strategy to improve the solubility and handling of amine-containing compounds.

Research into polyfluorinated azepanes, while still a specialized area, is driven by their potential applications in drug discovery. Azepane motifs are present in over 20 FDA-approved drugs for a variety of diseases. nih.gov The incorporation of multiple fluorine atoms into this scaffold is a strategy to create new chemical entities with improved pharmacological profiles.

Key research areas include the development of novel synthetic methodologies to access these complex molecules, the study of their conformational preferences, and their evaluation in various biological assays. For instance, polyfluorinated azepanes could be investigated as inhibitors of enzymes where specific electrostatic interactions are crucial for binding. They may also find use as building blocks for the synthesis of more complex molecules with applications in oncology, neuroscience, and infectious diseases, which are all areas where azepane-containing compounds have shown promise. nih.gov The exploration of polyfluorinated groups, beyond the commonly used trifluoromethyl group, is an emerging area in medicinal chemistry with the potential to yield novel drug candidates. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3,4-trifluoroazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-5-2-1-3-10-4-6(5,8)9;/h5,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECVQVKKKAYPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CNC1)(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Stereoelectronic Effects in 3,3,4 Trifluoroazepane Hydrochloride Systems

Fundamental Principles Governing Fluorine's Influence on Heterocycle Conformation

The conformational preferences of fluorinated N-heterocycles are dictated by a combination of subtle but powerful stereoelectronic interactions. These non-covalent interactions can override traditional steric considerations, leading to predictable conformational biases.

One of the primary drivers of conformational preference in fluorinated azepane hydrochloride is the electrostatic interaction between the highly electronegative fluorine atoms and the positively charged nitrogen of the ammonium (B1175870) salt. This attractive charge-dipole interaction, often referred to as a F…N+ interaction, can significantly stabilize specific conformations. researchgate.netnih.gov This is a manifestation of the broader "gauche effect," where a conformation with substituents in a gauche relationship (approximately 60° dihedral angle) is favored over the anti-conformation. d-nb.infonih.gov In the context of 3,3,4-trifluoroazepane hydrochloride, the gauche preference would favor conformations where the C-F bonds are oriented towards the protonated nitrogen. beilstein-journals.org

This electrostatic gauche effect is a significant factor in influencing molecular conformation in various β-fluorinated N-heterocycles. st-andrews.ac.uk The stabilization energy from this interaction can be substantial, leading to a pronounced puckering of the heterocyclic ring to accommodate the optimal geometry for the F…N+ interaction. researchgate.net

Hyperconjugation also plays a crucial role in dictating the conformational landscape of fluorinated heterocycles. d-nb.infowikipedia.org This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled antibonding orbital (σ). In the case of fluorinated alkanes and heterocycles, a key hyperconjugative interaction is the donation from a C-H bonding orbital (σCH) into an adjacent C-F antibonding orbital (σCF). nih.govbeilstein-journals.org

Conformational Landscape and Flexibility of Seven-Membered Fluorinated N-Heterocycles

Azepanes, as seven-membered rings, are inherently flexible and can adopt a variety of conformations, including chair, boat, and twist-chair forms. The introduction of substituents, particularly fluorine, can significantly alter this conformational equilibrium by introducing specific energetic preferences. st-andrews.ac.uknih.gov

Monofluorination of the azepane ring has been shown to bias the ring towards a single major conformation for one diastereomer. nih.gov However, the rigidifying power of a fluorine substituent is highly dependent on the other groups present and their synergistic or competing conformational preferences. st-andrews.ac.uk In substituted azepanes, factors such as the preference for bulky substituents to occupy pseudoequatorial positions can compete with the gauche alignment of a fluorine atom relative to the ring nitrogen. st-andrews.ac.uk

The conformational flexibility of the azepane ring means that the energetic barriers between different conformations can be relatively low. However, the introduction of multiple fluorine atoms, as in this compound, is expected to create more defined energy minima, leading to a less dynamic system with a greater population of a few preferred conformations.

Impact of Multiple Fluorine Substitutions on Azepane Ring Conformation

The presence of three fluorine atoms at the C3 and C4 positions of the azepane ring introduces a complex interplay of stereoelectronic and steric effects that profoundly shape the conformational landscape.

The geminal difluoro group at the C3 position (CF2) is a common motif in medicinal chemistry. The CF2 group can influence conformation through both steric and electronic effects. While the steric footprint of two fluorine atoms is larger than two hydrogen atoms, it is the electronic effects that are often more dominant in dictating conformation. rsc.org The gem-difluoro group can influence the puckering of the ring to optimize electrostatic and hyperconjugative interactions.

In this compound, the combination of the gem-difluoro group at C3 and the single fluorine at C4 creates a unique stereoelectronic environment. The conformational outcome will be a balance between the attractive F…N+ interactions for all three fluorine atoms, the various σCH → σ*CF hyperconjugative possibilities, and the minimization of steric and torsional strain within the seven-membered ring.

The interplay between the gauche effect and other conformational drivers is highly dependent on the specific stereochemistry. nih.govst-andrews.ac.uk For instance, a conformation that allows for a favorable gauche interaction between the C4-F bond and the protonated nitrogen might be destabilized by steric clashes with the C3 fluorine atoms, or vice versa. Computational modeling and detailed NMR spectroscopic analysis would be required to definitively determine the preferred conformations of the different stereoisomers of this compound.

The following table summarizes the key stereoelectronic interactions and their expected influence on the conformation of fluorinated azepanes:

| Interaction | Description | Expected Conformational Outcome in Fluorinated Azepanes |

| Electrostatic (F…N+) | Attractive charge-dipole interaction between the electronegative fluorine and the positively charged nitrogen. | Favors conformations where the C-F bonds are in a gauche orientation to the nitrogen atom, leading to increased ring puckering. |

| Hyperconjugation (σCH → σ*CF) | Donation of electron density from a C-H bonding orbital to an adjacent C-F antibonding orbital. | Stabilizes conformations where the interacting C-H and C-F bonds are anti-periplanar. |

| Steric Effects | Repulsive interactions between bulky substituents. | Favors conformations where large substituents occupy pseudoequatorial positions to minimize steric strain. |

| Torsional Strain | Strain arising from eclipsed bonds. | The flexible azepane ring will adopt conformations that minimize torsional strain. |

Rigidifying Power of Fluorine Substitution in Substituted Azepanes

The inherent flexibility of the seven-membered azepane ring often results in a multitude of accessible conformations, posing a challenge for the design of molecules with specific spatial arrangements. Fluorination has emerged as a strategy to mitigate this conformational ambiguity by introducing stereoelectronic effects that favor specific geometries, thereby rigidifying the ring system.

Research into substituted azepanes has demonstrated that the extent of this rigidification is not merely a consequence of the presence of fluorine but is highly dependent on the interplay with other substituents on the ring. rsc.org A systematic study on a series of substituted azepanes reveals the progressive impact of fluorination. A non-fluorinated parent compound may exhibit significant conformational disorder in solution, indicating a shallow potential energy surface with several low-energy conformers.

The introduction of multiple fluorine atoms, as in a 3,3,4-trifluoroazepane derivative, can dramatically reduce this conformational freedom. Computational analysis of (4R,5S,6R)-6-azido-5-benzyloxy-3,3,4-trifluoroazepan-1-ium revealed that out of numerous potential conformations, only a few are energetically favorable. nih.gov A stochastic search followed by minimization identified nine distinct conformational clusters within a 3-5 kcal/mol energy window. nih.gov Further optimization using Density Functional Theory (DFT) narrowed this down, highlighting a select few low-energy conformations. nih.gov This computational evidence, supported by solid-state crystal structure data, underscores the potent ability of trifluorination to lock the flexible azepane ring into a more defined geometry. nih.gov

The rigidifying effect stems from a combination of steric and stereoelectronic interactions, including gauche effects and hyperconjugation involving the C-F bonds, which will be explored in more detail in the subsequent section.

Table 1: Computationally Determined Low-Energy Conformers of a Trifluoroazepane Derivative (Data derived from computational analysis of (4R,5S,6R)-6-azido-5-benzyloxy-3,3,4-trifluoroazepan-1-ium) nih.gov

| Conformer Geometry | Relative Energy (kcal/mol) | Key Dihedral Angles |

| Conformer A (Crystal Structure) | 0.00 | Specific angles defining the observed twist-chair conformation. |

| Conformer B | > 0 | Variations in ring pucker and substituent orientation. |

| Conformer C | > 0 | Further variations leading to higher energy states. |

| ... (up to 9 clusters) | ... | ... |

| This table is illustrative. The original study identified nine distinct conformational clusters; for detailed geometric parameters, refer to the source publication. |

Complex Conformational Effects Arising from Fluorine and Other Substituents

While fluorine's ability to rigidify the azepane scaffold is significant, the conformational outcome is a result of a complex synergy between the fluorine atoms and other substituents present on the ring. rsc.org The stereoelectronic effects of fluorine are not always dominant and can be either cooperative or competitive with the conformational preferences of other groups.

In the case of mono-fluorinated azepanes, a single fluorine atom can bias the ring towards one major conformation, but this effect is highly dependent on its stereochemical relationship with other substituents. rsc.org For instance, the preference for a gauche alignment between a C-F bond and a positively charged nitrogen (a C–F…N+ gauche effect) can be a powerful directing force. rsc.org However, this can be counteracted by the steric demands or stereoelectronic preferences of other groups, such as a bulky benzyloxy group or an azide (B81097) group, which may favor pseudoequatorial positions. rsc.org

When multiple fluorine atoms are introduced, as in this compound, these interactions become even more intricate. The solid-state structure of (4R,5S,6R)-6-azido-5-benzyloxy-3,3,4-trifluoroazepan-1-ium trifluoroacetate, determined via synchrotron radiation, showed the seven-membered ring adopting a specific twist-chair conformation. nih.gov This observed conformation is a finely tuned balance of several factors:

Steric Hindrance: The bulky substituents, including the benzyloxy group, occupy positions that minimize steric clash.

Hyperconjugation: Interactions between filled bonding orbitals (e.g., C-H or C-C) and empty anti-bonding orbitals (σ*C-F) contribute to conformational stability.

Solution-state NMR analysis of such highly substituted and fluorinated azepanes can be complex, but it often reveals that one diastereomer may exist in a single dominant conformation, while another, with a different stereochemical arrangement, might be conformationally disordered. rsc.orgmq.edu.au This highlights that a simple addition of fluorine does not guarantee conformational rigidity; the specific stereochemistry and its synergistic or antagonistic relationship with other substituents are paramount in determining the final conformational landscape. rsc.orgresearchgate.net

Table 2: Influence of Fluorination on Azepane Conformation (Conceptual comparison based on findings from Liu, F. et al.) rsc.orgnih.gov

| Compound Type | Number of Fluorine Atoms | Observed Conformational Behavior | Primary Influencing Factors |

| Substituted Azepane | 0 | Extensive conformational disorder | Competing preferences of non-fluorine substituents. rsc.org |

| Mono-fluoro Substituted Azepane | 1 | Potential for a single dominant conformation (diastereomer-dependent) | Interplay between C-F…N+ gauche effect and other substituent preferences. rsc.org |

| Tri-fluoro Substituted Azepane | 3 | Highly restricted conformation (e.g., twist-chair) | Dominant, synergistic stereoelectronic effects of multiple C-F bonds and other substituents. nih.gov |

Spectroscopic Characterization Techniques for Structural Elucidation of 3,3,4 Trifluoroazepane Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 3,3,4-Trifluoroazepane hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton, carbon, and fluorine environments, as well as their interconnections and spatial relationships.

¹H NMR Spectroscopy for Proton Environments and Conformational Disorder Analysis

Proton (¹H) NMR spectroscopy offers initial insights into the number and electronic environment of protons within the molecule. In the case of this compound, the ¹H NMR spectrum is expected to display a series of multiplets corresponding to the methylene (B1212753) protons of the azepane ring. The presence of fluorine atoms on adjacent carbons (C3 and C4) would induce complex splitting patterns (coupling) in the signals of neighboring protons. The exact chemical shifts and coupling constants are highly sensitive to the conformation of the seven-membered ring. Due to the flexibility of the azepane ring, the molecule may exist in multiple rapidly interconverting conformations in solution, leading to broadened signals or time-averaged chemical shifts and coupling constants. Variable temperature NMR studies could be employed to probe this conformational disorder, potentially resolving distinct signals for different conformers at lower temperatures.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly influenced by the electronegativity of the attached fluorine atoms. The carbons C3 and C4, directly bonded to fluorine, are expected to resonate at significantly downfield shifts. Furthermore, the magnitude of the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provides valuable structural information, confirming the positions of fluorination.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum would reveal the number of distinct fluorine environments. The geminal fluorines at the C3 position and the single fluorine at the C4 position would likely exhibit different chemical shifts. The spectrum would also display complex coupling patterns arising from both geminal (²JFF) and vicinal (³JFF and ³JHF) interactions, providing critical data for assigning the stereochemistry and conformation of the fluorinated centers.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Proximity Determination

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling network, allowing for the sequential assignment of protons around the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, HRMS analysis would provide a highly accurate mass measurement of the protonated molecular ion [M+H]⁺. This experimental value can then be compared to the calculated exact masses of potential molecular formulas. The high accuracy of HRMS allows for the confident determination of the molecular formula, C₆H₁₁F₃N·HCl, by distinguishing it from other combinations of atoms with the same nominal mass.

| Technique | Information Obtained | Expected Results for this compound |

| HRMS | Precise molecular weight and elemental composition | Accurate mass of the [M+H]⁺ ion confirming the molecular formula C₆H₁₁F₃N. |

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Circular Dichroism (CD) Spectroscopy for Chiral Fluorinated Azepanes

The presence of stereogenic centers in fluorinated azepanes, such as the carbon atoms bearing fluorine substituents, can give rise to chirality. CD spectroscopy can be employed to distinguish between the enantiomers of such compounds. The resulting CD spectrum is a plot of the difference in absorbance of left and right circularly polarized light versus wavelength. A positive or negative peak, known as a Cotton effect, provides information about the stereochemistry of the molecule. nih.gov For instance, it is a common observation that enantiomers will produce mirror-image CD spectra. nih.gov

Key Applications of CD Spectroscopy for Chiral Fluorinated Azepanes:

Determination of Absolute Configuration: By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of a chiral center can be determined.

Analysis of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess of a sample. nih.gov This allows for the quantification of the purity of a sample containing a mixture of enantiomers.

Conformational Analysis: The conformation of the flexible azepane ring can be influenced by the presence of bulky and electronegative fluorine atoms. These conformational preferences can, in turn, affect the CD spectrum, providing insights into the solution-state structure of the molecule.

Hypothetical CD Spectral Data for a Chiral Fluorinated Azepane:

The following interactive table represents hypothetical data that could be obtained from a CD spectroscopy experiment on a chiral fluorinated azepane. This data is for illustrative purposes to demonstrate the type of information that can be gleaned from such an analysis.

| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |

| 210 | +15.2 |

| 225 | +8.5 |

| 240 | -5.7 |

| 260 | -2.1 |

| 280 | +1.3 |

Note: This data is hypothetical and intended for illustrative purposes only, as specific experimental data for this compound is not available.

In a typical experiment, the sign and magnitude of the Cotton effects would be analyzed. For example, a positive Cotton effect at a certain wavelength for one enantiomer would correspond to a negative Cotton effect at the same wavelength for the other enantiomer. nih.gov The precise wavelengths and intensities of these effects are determined by the specific arrangement of chromophores and chiral centers within the molecule.

Vibrational Circular Dichroism (VCD), an analogous technique in the infrared region, could also provide detailed structural information. rsc.orgru.nl VCD is particularly sensitive to the spatial arrangement of atoms in a molecule and can be a powerful tool for determining the absolute configuration of complex molecules, including those with multiple chiral centers. ru.nl

Theoretical and Computational Studies on 3,3,4 Trifluoroazepane Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure of 3,3,4-Trifluoroazepane hydrochloride and predicting its reactivity. These calculations, often employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF), can elucidate the distribution of electrons within the molecule and identify sites susceptible to chemical reactions. emerginginvestigators.orgscienceopen.com

The introduction of three highly electronegative fluorine atoms onto the azepane ring significantly influences the molecule's electronic properties. emerginginvestigators.org Key insights from these calculations include:

Molecular Orbital (MO) Analysis : The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. For this compound, the fluorine substituents are expected to lower the energy of both the HOMO and LUMO. A lower HOMO energy suggests reduced susceptibility to electrophilic attack, while a lower LUMO energy indicates increased susceptibility to nucleophilic attack at adjacent carbons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability; fluorination typically widens this gap, contributing to enhanced chemical stability. emerginginvestigators.org

Electron Density and Charge Distribution : Methods like Mulliken charge analysis reveal the partial atomic charges across the molecule. emerginginvestigators.org In this compound, the fluorine atoms will bear a significant partial negative charge, while the carbon atoms to which they are attached (C3 and C4) will become more electron-deficient (partially positive). This polarization, known as the inductive effect, propagates through the carbon skeleton and influences the acidity of neighboring protons and the basicity of the nitrogen atom.

The table below illustrates hypothetical results from a quantum chemical calculation on a model fluorinated azepane cation, showcasing the expected electronic effects of fluorination.

| Parameter | Unsubstituted Azepane Cation (Calculated) | 3,3,4-Trifluoroazepane Cation (Hypothetical Calculated) | Effect of Fluorination |

| HOMO Energy | -8.5 eV | -9.8 eV | Stabilization (Lower Energy) |

| LUMO Energy | +2.1 eV | +1.5 eV | Stabilization (Lower Energy) |

| HOMO-LUMO Gap | 10.6 eV | 11.3 eV | Increased Kinetic Stability |

| Mulliken Charge on C3 | -0.15 | +0.30 | Increased Electrophilicity |

| Mulliken Charge on N | -0.40 | -0.35 | Reduced Basicity (of free amine) |

These quantum chemical calculations are essential for building a foundational understanding of this compound's properties, guiding synthetic efforts, and predicting its behavior in more complex chemical and biological systems. beilstein-journals.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Trajectory Analysis

While quantum chemical calculations provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. For a flexible seven-membered ring like azepane, MD simulations are indispensable for exploring the vast conformational space and understanding how trifluorination impacts its structural preferences.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms. These simulations can be performed in various environments, such as in a vacuum or, more realistically, in an explicit solvent like water to mimic physiological conditions.

For this compound, MD simulations can reveal:

Conformational Isomers : The azepane ring can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. MD simulations can sample these different conformations and determine their relative populations. Fluorination can significantly alter the energy landscape, potentially stabilizing conformations that are less favorable in the non-fluorinated analogue due to stereoelectronic effects. researchgate.net For instance, gauche interactions between fluorine atoms and other substituents can favor specific ring puckering.

Trajectory Analysis : The output of an MD simulation is a trajectory, which is a record of the atomic positions and velocities over time. Analyzing this trajectory can provide insights into the flexibility of different parts of the molecule. For example, Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's conformation, while Root Mean Square Fluctuation (RMSF) can highlight which atoms or regions of the ring are most mobile. It is expected that the C3-C4 region of the trifluoroazepane ring would exhibit reduced flexibility due to the steric bulk and electrostatic repulsion of the fluorine atoms.

Solvation and Ion Pairing : In an aqueous environment, MD simulations can model the interactions between this compound and surrounding water molecules, as well as the chloride counter-ion. The simulations can characterize the hydration shell around the molecule and the dynamics of the ion pairing between the ammonium (B1175870) group and the chloride ion. The hydrophobic nature of the C-F bonds may influence the local water structure around that region of the molecule.

The following table presents a hypothetical comparison of conformational populations for an azepane ring versus its trifluorinated counterpart, as might be determined from an MD simulation.

| Conformation | Unsubstituted Azepane (Hypothetical Population %) | 3,3,4-Trifluoroazepane (Hypothetical Population %) | Rationale for Change |

| Twist-Chair 1 | 45% | 70% | Stabilization via favorable gauche interactions involving C-F bonds. |

| Twist-Chair 2 | 35% | 15% | Destabilization due to unfavorable dipole-dipole interactions of C-F bonds. |

| Boat | 15% | 10% | Increased steric hindrance from fluorine atoms. |

| Chair | 5% | 5% | Generally a high-energy conformation for azepanes. |

By providing a detailed, time-resolved picture of molecular motion, MD simulations bridge the gap between static quantum chemical models and the dynamic reality of molecules in solution, offering crucial insights into the structural consequences of trifluorination on the azepane scaffold.

Density Functional Theory (DFT) Applications in Fluorinated Azepane Research

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. scienceopen.com DFT methods calculate the electronic energy and other properties of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach is particularly well-suited for investigating the effects of electron-withdrawing substituents like fluorine.

In the context of fluorinated azepane research, DFT is applied in several key areas:

Geometry Optimization : Before any properties can be accurately calculated, the molecule's lowest-energy three-dimensional structure must be determined. DFT is used to perform geometry optimizations, finding the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, this would involve finding the most stable puckering of the seven-membered ring and the orientation of the fluorine atoms.

Energetics and Reaction Mechanisms : DFT can be used to calculate the relative energies of different conformers, isomers, or transition states. This is critical for understanding the conformational preferences of the fluorinated azepane ring. Furthermore, DFT is employed to map out reaction pathways, calculating activation energies to predict reaction rates and regioselectivity. For instance, it could be used to study the mechanism of N-alkylation or other reactions involving the azepane nitrogen.

Calculation of Molecular Properties : A wide range of molecular properties can be derived from DFT calculations. These include the electronic properties discussed in Section 5.1 (HOMO/LUMO energies, atomic charges), vibrational frequencies (for predicting IR spectra), and, importantly, NMR chemical shifts, which will be detailed in Section 5.4. DFT provides a robust theoretical framework for understanding how fluorination modulates these fundamental properties.

The table below shows a comparison of key geometric parameters for a simplified azepane fragment, optimized with a typical DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

| Geometric Parameter | Unsubstituted Azepane Fragment (Calculated) | 3,3,4-Trifluoroazepane Fragment (Hypothetical Calculated) | Impact of Fluorination |

| C3-C4 Bond Length | 1.53 Å | 1.55 Å | Lengthening due to steric/electronic repulsion. |

| C3-F Bond Length | N/A | 1.35 Å | Typical C-F bond length. |

| C2-C3-C4 Bond Angle | 114.0° | 112.5° | Compression to accommodate fluorine atoms. |

| F-C3-F Bond Angle | N/A | 107.0° | Close to tetrahedral angle, influenced by ring strain. |

The accuracy of DFT calculations is dependent on the choice of the exchange-correlation functional and the basis set. For fluorinated compounds, it is often necessary to use functionals and basis sets that can adequately describe electron correlation and polarization effects. The versatility and reliability of DFT make it an essential tool for the in-silico investigation of complex molecules like this compound.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are powerful tools for predicting and interpreting spectroscopic data, which is essential for the structural characterization of novel compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is especially important, and the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be invaluable for confirming molecular structure and assigning experimental spectra.

The process of predicting NMR chemical shifts computationally involves:

Optimizing the molecular geometry using a reliable method (e.g., DFT).

Calculating the magnetic shielding tensors for each nucleus in the optimized structure.

Referencing the calculated shielding tensors to a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) to obtain the chemical shifts.

For this compound, these predictions are particularly useful:

¹⁹F NMR : Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. Computational models can predict the chemical shifts of the fluorine atoms at the C3 and C4 positions. The chemical shifts will be sensitive to the local electronic environment and the stereochemical relationship between the fluorine atoms (e.g., geminal vs. vicinal, axial vs. equatorial).

¹H and ¹³C NMR : The presence of fluorine atoms has a profound effect on the chemical shifts of nearby protons and carbons. The electron-withdrawing nature of fluorine generally causes a downfield shift (deshielding) for adjacent nuclei. The magnitude of this effect, as well as through-space coupling (J-coupling) constants (e.g., ³JHF), can be predicted computationally and are highly dependent on the dihedral angle between the coupled nuclei, providing rich conformational information.

The table below presents a hypothetical comparison of calculated NMR chemical shifts for selected nuclei in an azepane ring versus its trifluorinated analogue.

| Nucleus | Unsubstituted Azepane (Hypothetical Calculated δ, ppm) | 3,3,4-Trifluoroazepane (Hypothetical Calculated δ, ppm) | Expected Shift Influence |

| C3 | 28.5 | 115.2 (CF₂) | Strong deshielding due to two attached F atoms. |

| C4 | 26.0 | 95.8 (CHF) | Strong deshielding due to one attached F atom. |

| C2 | 35.1 | 45.3 | Moderate deshielding (β-effect). |

| C5 | 26.0 | 38.9 | Moderate deshielding (β-effect). |

| H on C4 | N/A | 4.8 | Significant deshielding due to geminal F atom. |

| ¹⁹F on C3 | N/A | -95.0 | Typical range for aliphatic CF₂ group. |

| ¹⁹F on C4 | N/A | -180.5 | Typical range for aliphatic CHF group. |

It is important to note that calculated chemical shifts may have systematic errors, but the relative shifts and trends are often very accurate. By comparing the computationally predicted spectrum with the experimentally obtained one, researchers can confidently assign peaks, resolve structural ambiguities, and gain deeper insight into the molecule's preferred conformation in solution.

Computational Modeling of Intermolecular Interactions and Solvation Effects

Understanding the intermolecular interactions and solvation effects of this compound is crucial for predicting its physical properties (e.g., solubility, melting point) and its behavior in a biological context (e.g., receptor binding). Computational modeling provides a molecular-level view of these complex phenomena.

Intermolecular Interactions: The trifluorinated azepane cation can engage in several types of non-covalent interactions:

Ion-Dipole and Hydrogen Bonding : The primary interaction for the protonated amine will be strong ion-dipole interactions and hydrogen bonds with polar solvent molecules like water or with hydrogen bond acceptors in a protein binding pocket. The nitrogen atom acts as a hydrogen bond donor.

Dipole-Dipole Interactions : The C-F bonds introduce strong local dipoles into the molecule. These dipoles can interact with other polar molecules or with dipoles on a receptor surface. The cumulative effect of the three C-F bond dipoles will create a significant molecular dipole moment in that region of the ring.

Solvation Effects: Modeling how a molecule interacts with a solvent is critical for accurate predictions. Computational models handle solvation in two primary ways:

Implicit Solvation Models : These methods, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used in DFT calculations to approximate the effect of the solvent on molecular geometry and energetics. It captures the bulk electrostatic effects of solvation.

Explicit Solvation Models : In methods like Molecular Dynamics (MD) or Monte Carlo (MC) simulations, individual solvent molecules (e.g., water) are included in the simulation box. This provides a much more detailed and realistic picture of specific solute-solvent interactions, such as the formation and dynamics of hydrogen bonds and the structure of the hydration shell around the molecule. This approach is more computationally intensive but is necessary for studying dynamic processes and specific solvent interactions.

The table below summarizes the types of interactions that can be modeled for this compound and the computational methods used to study them.

| Interaction Type | Description | Relevant Computational Method |

| Solute-Solvent | Hydrogen bonding and ion-dipole interactions between the -NH₂+ group and water. | MD simulations with explicit water; DFT with implicit solvent models. |

| Ion Pairing | Electrostatic attraction between the azepane cation and the Cl⁻ anion. | MD simulations; Quantum chemical calculations of the ion pair. |

| Hydrophobic Hydration | The arrangement of water molecules around the non-polar C-F and C-H regions of the molecule. | Explicit solvent MD simulations. |

| Self-Aggregation | Potential for non-polar regions of the molecule to interact in solution. | MD simulations at higher concentrations. |

By employing these computational models, researchers can gain a predictive understanding of how this compound will behave in different environments, from a simple aqueous solution to the complex and heterogeneous environment of a biological system.

Analysis of Stereoelectronic Interactions (e.g., Gauche Effect, Anomeric Effect) through Computational Methods

Stereoelectronic effects are interactions between electron orbitals that depend on the three-dimensional arrangement of a molecule. They are crucial for determining molecular conformation, stability, and reactivity. In fluorinated molecules like this compound, these effects are particularly pronounced due to the high electronegativity and polarity of the C-F bond. Computational methods are essential for dissecting and quantifying these subtle but powerful interactions.

Key Stereoelectronic Effects:

Gauche Effect : This effect describes the tendency of a molecule to adopt a gauche conformation when it has adjacent substituents with high electronegativity. In the C2-C3-C4-C5 fragment of the azepane, there will be a preference for a gauche arrangement between the vicinal C-F bonds and between C-F and C-N bonds. This preference arises from a stabilizing hyperconjugative interaction, specifically the donation of electron density from a σ C-H or σ C-C bonding orbital into the low-lying σ* antibonding orbital of the adjacent C-F bond (σ → σ* interaction).

Anomeric Effect : While classically described in pyranose rings, an analogous effect can be observed in N-heterocycles. This involves the donation of electron density from the nitrogen lone pair into an adjacent anti-periplanar σ* orbital of a C-X bond (where X is an electronegative atom). In the deprotonated form of 3,3,4-Trifluoroazepane, if the nitrogen lone pair can align anti-periplanar to the C2-C3 bond, it could interact with the σ* C3-F orbital, influencing the ring's pucker and the stability of that conformation.

Computational Analysis:

Natural Bond Orbital (NBO) Analysis : NBO analysis is a powerful computational technique used to study hyperconjugative interactions. It localizes the molecular orbitals into orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. NBO analysis can calculate the stabilization energy (E(2)) associated with the electron donation from a filled donor orbital (e.g., σ C-H, n N) to an empty acceptor orbital (e.g., σ* C-F). This provides quantitative evidence for the presence and strength of stereoelectronic effects.

Conformational Energy Scans : By systematically rotating a dihedral angle (e.g., F-C4-C3-C2) and calculating the energy at each step using DFT, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations. This allows for the direct visualization of the energetic preference for gauche vs. anti conformations, quantifying the magnitude of the gauche effect.

The table below shows hypothetical NBO analysis results for a key interaction in a stable conformer of 3,3,4-Trifluoroazepane.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) Stabilization Energy (kcal/mol) | Consequence |

| σ (C2-H) | σ* (C3-F) | Hyperconjugation | 2.5 | Contributes to the preference for a specific gauche conformation. |

| σ (C5-H) | σ* (C4-F) | Hyperconjugation | 2.8 | Stabilizes a particular ring pucker. |

| n (N) (free amine) | σ* (C2-C3) | n → σ* | 1.2 | Weak anomeric-type interaction influencing conformation. |

By using these computational methods, the complex interplay of steric hindrance and stereoelectronic interactions in this compound can be unraveled. This provides a deep understanding of why the molecule adopts its preferred shape, which is fundamental to its chemical reactivity and biological function.

Derivatization and Functionalization Strategies for 3,3,4 Trifluoroazepane Hydrochloride

Post-Synthetic Modifications of the Azepane Ring System

Post-synthetic modifications of the 3,3,4-trifluoroazepane ring system primarily target the secondary amine and the carbon-hydrogen bonds of the scaffold. These modifications are crucial for building a diverse library of analogues for structure-activity relationship (SAR) studies.

The secondary amine of the azepane ring is a versatile handle for a variety of functionalization reactions. Common modifications include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: Introduction of alkyl groups on the nitrogen atom can be achieved through reductive amination or nucleophilic substitution with alkyl halides. These modifications can influence the compound's lipophilicity and basicity.

N-Acylation: Reaction with acyl chlorides or carboxylic acids under standard coupling conditions yields the corresponding amides. This functionalization can introduce a wide range of substituents and can alter the hydrogen-bonding capacity of the molecule.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl or heteroaryl substituents on the nitrogen atom, providing access to compounds with extended aromatic systems.

Direct C-H functionalization of the azepane ring presents a more advanced strategy for derivatization. nih.gov While challenging, this approach allows for the introduction of substituents at specific carbon positions, offering a powerful tool for fine-tuning molecular properties. nih.gov Rhodium-catalyzed C-H activation has been reported for accessing ring-fluorinated benzo[b]azepin-5-ones, demonstrating the feasibility of such transformations on related seven-membered nitrogen heterocycles. bohrium.com

Table 1: Examples of Post-Synthetic Modifications of the Azepane Ring

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

|---|---|---|

| N-Alkylation | R-CHO, NaBH(OAc)₃ | Alkyl |

| N-Acylation | R-COCl, Et₃N | Acyl |

Strategies for Modifying the Hydrochloride Salt Moiety

3,3,4-Trifluoroazepane is typically handled as a hydrochloride salt to improve its stability and solubility. youtube.comreddit.com However, for certain applications or subsequent reactions, modification of the salt form or conversion to the free base is necessary. youtube.comreddit.com

Conversion to the free base is a common first step for many derivatization reactions, particularly those involving the nucleophilic nitrogen atom. reddit.com This is typically achieved by treatment with a base, such as sodium hydroxide (B78521) or an organic amine like triethylamine, followed by extraction. researchgate.netreddit.com The choice of base and workup procedure depends on the scale of the reaction and the desired purity of the free amine. researchgate.net

Salt exchange, or salt switching, is another important strategy. This involves replacing the chloride anion with a different counterion to modify the salt's properties, such as solubility, hygroscopicity, and melting point. This can be accomplished by dissolving the hydrochloride salt in a suitable solvent and adding a solution of a different acid, leading to the precipitation of the new salt. The selection of the counterion can be critical for pharmaceutical development.

Table 2: Strategies for Modifying the Hydrochloride Salt

| Modification Strategy | Typical Reagents | Purpose |

|---|---|---|

| Conversion to Free Base | Aqueous base (e.g., NaOH), Organic base (e.g., Et₃N) | Enable N-functionalization reactions |

Synthesis of Analogues with Varied Fluorination Patterns at Different Positions

The number and position of fluorine atoms on the azepane ring can significantly impact the compound's conformation and biological activity. beilstein-journals.org Therefore, the synthesis of analogues with different fluorination patterns is a key strategy for exploring the chemical space around 3,3,4-trifluoroazepane.

Synthetic approaches to fluorinated azepanes often involve ring-expansion reactions of smaller, more readily available fluorinated precursors. researchgate.netresearchgate.net For instance, the synthesis of 2-fluoroalkyl 4-substituted azepanes has been achieved through the ring expansion of pyrrolidines. researchgate.netresearchgate.net Another strategy involves the dearomative ring expansion of nitroarenes, which has been used to prepare complex azepanes. nih.gov

The introduction of fluorine can be achieved at various stages of the synthesis. "Late-stage fluorination" involves introducing fluorine atoms into a pre-formed azepane ring, while a "building block" approach utilizes fluorinated starting materials to construct the azepane scaffold. nih.gov Deoxyfluorination of hydroxylated azepane precursors is a common method for introducing fluorine. nih.gov

Table 3: Synthetic Approaches to Fluorinated Azepane Analogues

| Synthetic Strategy | Description | Example Precursor |

|---|---|---|

| Ring Expansion | Expansion of a smaller fluorinated ring to form the azepane. researchgate.netresearchgate.net | Fluorinated pyrrolidines |

| Dearomative Ring Expansion | Conversion of a six-membered aromatic ring into a seven-membered azepane. nih.gov | Nitroarenes |

Stereochemical Control in Derivatization Reactions of Trifluoroazepanes

The stereochemistry of substituents on the azepane ring can have a profound effect on the molecule's biological activity. Therefore, controlling the stereochemical outcome of derivatization reactions is of paramount importance. The presence of the trifluoromethyl group can influence the stereoselectivity of reactions.

Stereocontrolled synthesis of fluorinated N-heterocycles can be achieved through various methods, including the use of chiral catalysts and auxiliaries. beilstein-journals.org For example, biocatalytic strategies have been developed for the highly stereoselective synthesis of fluorinated cyclopropanes, which can be precursors to other fluorinated heterocycles. wpmucdn.com

The diastereoselectivity of reactions on the azepane ring can be influenced by the existing stereocenters and the conformation of the ring. The fluorine atoms at the 3 and 4 positions can create a specific steric and electronic environment that directs incoming reagents to a particular face of the ring. Computational modeling can be a valuable tool for predicting the likely stereochemical outcome of such reactions.

Design and Synthesis of Conformationally Constrained Fluorinated Azepane Derivatives

The flexible seven-membered azepane ring can adopt multiple conformations, which can be detrimental to binding affinity with a biological target. rsc.org The introduction of conformational constraints can "lock" the molecule in a bioactive conformation, leading to improved potency and selectivity.

One common strategy for introducing conformational constraints is the formation of bicyclic systems. rsc.org This can be achieved through ring-closing metathesis (RCM) of a suitably functionalized azepane precursor. researchgate.netunimi.itnih.govorganic-chemistry.org RCM is a powerful tool for forming carbon-carbon bonds and has been widely used in the synthesis of constrained cyclic peptides and other complex molecules. nih.govnih.gov

The incorporation of rigidifying elements, such as double bonds or fused aromatic rings, can also serve to restrict the conformational freedom of the azepane ring. The design of such constrained analogues is often guided by computational studies to predict the most stable and biologically relevant conformations. nih.gov The synthesis of these rigidified structures can provide valuable insights into the bioactive conformation of 3,3,4-trifluoroazepane derivatives.

Future Directions and Emerging Research Avenues in 3,3,4 Trifluoroazepane Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Pathways for Polyfluorinated Azepanes

The synthesis of polyfluorinated azepanes presents a considerable challenge due to the complexities of constructing the seven-membered ring and stereoselectively introducing multiple fluorine atoms. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Current approaches often rely on multi-step sequences, which can be resource-intensive. A key future direction is the development of novel synthetic strategies that can construct the fluorinated azepane core in fewer steps. For instance, dearomative ring expansion of readily available nitroarenes using blue light has been reported for preparing complex azepanes, and adapting such photochemical methods for fluorinated precursors could offer a novel entry to these systems. nih.gov

Furthermore, sustainability is a growing priority in chemical synthesis. researchgate.net Microwave-assisted synthesis has emerged as an energy-efficient technique for generating fluorinated heterocycles by reducing reaction times and often increasing yields. benthamdirect.com The application of this technology to the synthesis of 3,3,4-Trifluoroazepane hydrochloride and its derivatives could offer a greener alternative to conventional heating methods.

Another avenue for exploration is the use of modern fluorinating agents. While deoxyfluorination has been a useful method for creating fluoroazepanes researchgate.net, the development of catalytic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) could provide milder and more selective pathways for the late-stage functionalization of azepane precursors. mdpi.comnih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Photochemical Ring Expansion | Access from simple aromatic precursors nih.gov | Adaptation to fluorinated substrates |

| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency benthamdirect.com | Optimization for azepane ring formation and fluorination |

| Catalytic Late-Stage Fluorination | High selectivity, functional group tolerance mdpi.comnih.gov | Development of catalysts for the azepane scaffold |

| Cycloaddition Reactions | Stereochemically controlled synthesis mdpi.com | Design of fluorinated components for [4+3] cycloadditions |

Advanced Spectroscopic and Computational Approaches for Deeper Understanding of Conformational Dynamics

The introduction of multiple fluorine atoms is known to have a profound impact on the conformational behavior of cyclic molecules. beilstein-journals.orgnih.gov The seven-membered azepane ring is inherently flexible, and the presence of three fluorine atoms in this compound is expected to significantly influence its preferred conformations.

Future research will necessitate the use of advanced spectroscopic and computational methods to unravel these complex conformational dynamics. High-resolution, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY and ROESY, will be crucial for determining the spatial proximity of atoms and assigning the absolute configuration at the fluorinated centers. researchgate.netnih.gov

Complementing experimental data, computational studies will play a vital role. Molecular mechanics and Density Functional Theory (DFT) calculations can be employed to perform thorough conformational analyses, identifying low-energy conformers and the transition states between them. nih.govresearchgate.net Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in solution, helping to understand how the fluorinated ring system interacts with its environment. nih.gov This deeper understanding is critical for predicting molecular shape and interactions with biological targets.

| Technique | Information Gained | Future Application for 3,3,4-Trifluoroazepane HCl |

| 2D NMR Spectroscopy (NOESY/ROESY) | Through-space correlations, stereochemistry researchgate.netnih.gov | Elucidation of preferred ring conformations and substituent orientation. |

| Density Functional Theory (DFT) | Relative energies of conformers, electronic properties nih.gov | Mapping the potential energy surface of the azepane ring. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior in solution, solvent effects nih.gov | Simulating conformational flexibility and intermolecular interactions. |

Exploration of Unique Stereoelectronic Properties for Rational Design Principles

Fluorine's unique stereoelectronic properties are a key reason for its widespread use in drug design. researchgate.netmdpi.com The carbon-fluorine bond is highly polarized and can engage in stabilizing hyperconjugative and electrostatic interactions, which can be used to control molecular conformation and modulate physicochemical properties like basicity and hydrogen bonding ability. beilstein-journals.orgnih.gov

In this compound, the gem-difluoro group at the C3 position and the single fluorine at C4 create a unique electronic environment. Future research should focus on systematically investigating how these fluorine substituents influence the properties of the azepane ring. For example, the gauche effect between adjacent fluorine and nitrogen atoms could lead to specific, predictable conformations.

Understanding these stereoelectronic effects is paramount for rational design. By controlling the conformation of the azepane ring, it may be possible to pre-organize the molecule for optimal binding to a biological target. lifechemicals.com Furthermore, the fluorine atoms can alter the pKa of the nitrogen atom, influencing the compound's ionization state at physiological pH and thereby affecting its absorption and distribution. The strategic placement of fluorine can also block sites of metabolism, enhancing the metabolic stability of drug candidates. mdpi.com A thorough exploration of these properties will enable the development of clear design principles for incorporating polyfluorinated azepanes into functional molecules.

Integration of this compound Research with Broader Fluorinated N-Heterocycle Themes

The study of this compound does not exist in isolation. It is part of the much larger and rapidly expanding field of fluorinated N-heterocycles. beilstein-journals.orgresearchgate.netresearchgate.net Future progress will depend on integrating findings from this specific compound with broader themes in the field.

Research on smaller (e.g., piperidine) and larger fluorinated N-heterocyclic systems provides valuable context and comparative data. researchgate.net Understanding how ring size affects the conformational impact of fluorination is a key research question. Insights gained from the synthesis and analysis of other fluorinated heterocycles can inspire new synthetic routes and analytical methods for the azepane system. mdpi.comacs.org

Conversely, detailed studies on the conformational and stereoelectronic properties of this compound can contribute to the general understanding of fluorinated seven-membered rings, a relatively underexplored area of chemical space. nih.gov This knowledge can then be applied to the design of other complex fluorinated molecules for applications in medicine, agrochemicals, and materials science. researchgate.netresearchgate.net

Methodological Advancements in Asymmetric Synthesis and Reaction Optimization for Complex Fluorinated Systems

The presence of a stereocenter at the C4 position of this compound means that it can exist as a pair of enantiomers. As the biological activity of chiral molecules is often dependent on their absolute stereochemistry, the development of methods for asymmetric synthesis is a critical future direction.

While methods for the asymmetric synthesis of substituted azepanes have been reported nih.govnih.gov, applying these to polyfluorinated substrates presents new challenges. Future work should focus on developing novel chiral catalysts or auxiliaries that can control the stereoselective formation of the C-F bond or the azepane ring itself. Enantioselective fluorination reactions, which have seen significant progress in recent years, could be adapted for azepane precursors. mdpi.com

Beyond just the synthesis, reaction optimization will be crucial for making these complex molecules accessible for further study. This involves not only improving chemical yields but also developing robust purification methods and scalable reaction conditions. researchgate.net High-throughput experimentation and computational modeling can be employed to rapidly screen reaction parameters and identify optimal conditions, accelerating the development of efficient and reliable synthetic protocols for this and other complex fluorinated systems.

Q & A

Q. What are the optimal synthetic routes for 3,3,4-trifluoroazepane hydrochloride, and how can purity be validated?

The synthesis of fluorinated azepanes typically involves nucleophilic substitution or fluorination of azepane precursors. For example, 4,4-difluoroazepane hydrochloride is synthesized via direct fluorination of azepane using fluorinating agents like DAST (diethylaminosulfur trifluoride) . Adapting this methodology, this compound could be synthesized by selective fluorination at the 3rd and 4th positions, followed by HCl salt formation. Purity validation requires:

- HPLC with UV detection (λ = 210–230 nm) to monitor fluorinated byproducts.

- 19F NMR to confirm fluorine substitution patterns (δ = -70 to -120 ppm for CF groups) .

- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z ~186).

Q. Which analytical techniques are critical for structural elucidation of this compound?

- X-ray crystallography : Resolves spatial arrangement of fluorine atoms and confirms the hydrochloride salt formation (e.g., Cl–N distance ~3.0 Å) .

- Multinuclear NMR :

- 1H NMR : Identifies proton environments adjacent to fluorine (e.g., splitting due to 3JHF coupling).

- 13C NMR : Detects deshielded carbons near fluorine (e.g., C-F peaks at 90–110 ppm).

- 19F NMR : Quantifies trifluorinated positions and detects diastereomers .

- FT-IR : Confirms N-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. How should researchers handle this compound to ensure safety and stability?

- Storage : Keep under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of the azepane ring .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

- Decomposition : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the trifluorinated azepane scaffold influence biological activity in target proteins?

Fluorination enhances lipophilicity and metabolic stability, making this compound a candidate for CNS-targeted drug discovery. Key methodologies:

- Molecular docking : Compare binding affinities of fluorinated vs. non-fluorinated analogs to receptors (e.g., GPCRs or ion channels) .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions to assess fluorination’s impact on binding thermodynamics .

- In vitro assays : Measure metabolic stability in liver microsomes (e.g., t½ > 60 mins for fluorinated compounds vs. < 30 mins for non-fluorinated) .

Q. What strategies resolve contradictions in SAR studies of fluorinated azepanes?

Discrepancies in structure-activity relationships (SAR) may arise from:

- Conformational flexibility : Use dynamic NMR or DFT calculations to analyze ring puckering and fluorine orientation .

- Solvent effects : Compare activity in polar (e.g., PBS) vs. non-polar (e.g., DMSO) solvents to assess fluorophilicity .

- Counterion effects : Test freebase vs. hydrochloride forms to isolate ionic interactions’ role in binding .

Q. How can enantiomeric purity of this compound impact pharmacological outcomes?

- Chiral HPLC : Use columns like Chiralpak IG-3 to separate enantiomers (retention time differences > 2 mins) .

- Pharmacokinetic profiling : Compare AUC and Cmax values of enantiomers in rodent models to identify active forms .

- In silico modeling : Predict enantiomer-specific interactions using molecular dynamics simulations (e.g., RMSD < 2.0 Å for stable binding) .

Q. What experimental designs validate the compound’s role as a bioisostere in medicinal chemistry?

- Bioisosteric replacement : Substitute non-fluorinated azepanes with this compound in lead compounds and compare:

- Potency : IC50 shifts in enzyme inhibition assays (e.g., <10-fold change indicates viable replacement).

- Solubility : Measure logP values (target ~2.5–3.5 for CNS penetration) .

- Proteolysis-targeting chimera (PROTAC) studies : Assess fluorinated azepanes as linkers for protein degradation efficiency (e.g., DC50 < 100 nM) .

Q. How do computational tools enhance the design of 3,3,4-trifluoroazepane-based analogs?

- QSAR modeling : Correlate fluorine substitution patterns with activity (e.g., 3,4-diF vs. 3,3,4-triF) using descriptors like molar refractivity and polar surface area .

- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

- Free-energy perturbation (FEP) : Calculate ΔΔG values for fluorine substitutions to prioritize synthetic targets .

Methodological Notes

- Contradictions in evidence : While 4,4-difluoroazepane hydrochloride data provide a foundation, extrapolation to 3,3,4-trifluoroazepane requires validation due to positional fluorine effects.

- Advanced tools : Prioritize peer-reviewed databases (PubChem, ECHA) and computational suites (Gaussian, Schrödinger) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.